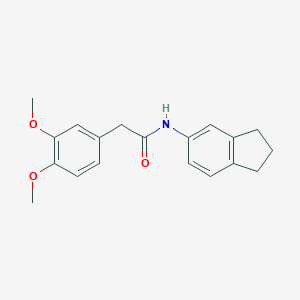![molecular formula C15H16BrN5O4S B214198 2-{[2-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B214198.png)
2-{[2-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a benzothiophene ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination and Nitration: The pyrazole ring is then brominated and nitrated to introduce the 4-bromo and 3-nitro substituents.
Acetylation: The brominated and nitrated pyrazole is acetylated using acetic anhydride.
Formation of the Benzothiophene Ring: The benzothiophene ring is synthesized through the cyclization of a suitable thiophene precursor.
Coupling Reaction: The acetylated pyrazole is coupled with the benzothiophene ring through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: The nitro group in the pyrazole ring can be reduced to an amino group under suitable conditions.
Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole and benzothiophene derivatives.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The presence of the nitro group suggests potential activity as a prodrug, where the nitro group is reduced to an active amine in vivo.
Comparison with Similar Compounds
Similar Compounds
- 2-[({4-chloro-3-nitro-1H-pyrazol-1-yl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 2-[({4-bromo-3-amino-1H-pyrazol-1-yl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
The unique combination of a bromine atom and a nitro group on the pyrazole ring, along with the benzothiophene core, distinguishes this compound from its analogs. This unique structure may confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H16BrN5O4S |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
2-[[2-(4-bromo-3-nitropyrazol-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C15H16BrN5O4S/c1-7-2-3-8-10(4-7)26-15(12(8)13(17)23)18-11(22)6-20-5-9(16)14(19-20)21(24)25/h5,7H,2-4,6H2,1H3,(H2,17,23)(H,18,22) |
InChI Key |
MQODHXODVMJRGI-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(3-chlorophenyl)acryloyl]piperazine](/img/structure/B214115.png)
![N-(6-methylpyridin-2-yl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide](/img/structure/B214116.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214117.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214123.png)
![5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B214124.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214125.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B214128.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-iodophenoxy)acetamide](/img/structure/B214131.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B214132.png)

![2-(Dimethylamino)ethyl 4-[(1-naphthyloxy)methyl]benzoate](/img/structure/B214137.png)
![3-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B214138.png)
![3-[(2-chlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide](/img/structure/B214140.png)
